molecular formula C19H12KNO5S B606716 Clathrin-IN-25 CAS No. 1419321-16-6

Clathrin-IN-25

Cat. No.: B606716
CAS No.: 1419321-16-6
M. Wt: 405.46
InChI Key: XOIYIOVSMFKQQC-UHFFFAOYSA-M
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Description

Clathrin-IN-25 is a chemical compound known for its role as an inhibitor in clathrin-mediated endocytosis Clathrin-mediated endocytosis is a fundamental cellular process that facilitates the internalization of various molecules, including nutrients and signaling receptors, into the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clathrin-IN-25 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

    Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.

    Functional Group Introduction: Specific functional groups are introduced through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Clathrin-IN-25 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Clathrin-IN-25 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of clathrin-mediated endocytosis and to investigate the role of clathrin in cellular processes.

    Biology: Employed in research to understand the dynamics of cellular uptake and trafficking of molecules, as well as the regulation of signal transduction pathways.

    Medicine: Explored for its potential therapeutic applications in diseases where clathrin-mediated endocytosis is dysregulated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel drug delivery systems and in the design of targeted therapies.

Mechanism of Action

Clathrin-IN-25 exerts its effects by inhibiting the formation of clathrin-coated vesicles, which are essential for clathrin-mediated endocytosis. The compound binds to specific sites on the clathrin triskelion, preventing its assembly into the clathrin-coated pits. This inhibition disrupts the internalization of molecules into the cell, affecting various cellular processes such as nutrient uptake, signal transduction, and membrane recycling.

Comparison with Similar Compounds

Similar Compounds

    Pitstop 2: Another inhibitor of clathrin-mediated endocytosis, known for its ability to block the interaction of clathrin with adaptor proteins.

    Dynasore: A compound that inhibits dynamin, a protein involved in the scission of clathrin-coated vesicles from the plasma membrane.

Uniqueness of Clathrin-IN-25

This compound is unique in its specific targeting of the clathrin triskelion, making it a valuable tool for studying the precise mechanisms of clathrin-mediated endocytosis. Unlike other inhibitors, this compound does not affect other endocytic pathways, providing a more targeted approach in research and therapeutic applications.

Properties

IUPAC Name

potassium;2-benzyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO5S.K/c21-18-15-8-4-7-13-9-14(26(23,24)25)10-16(17(13)15)19(22)20(18)11-12-5-2-1-3-6-12;/h1-10H,11H2,(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIYIOVSMFKQQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12KNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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